Cas no 931-51-1 (Cyclohexylmagnesium chloride)

Cyclohexylmagnesium chloride structure
Cyclohexylmagnesium chloride structure
Cyclohexylmagnesium chloride
931-51-1
C6H11ClMg
142.909541368484
MFCD00003816
805307
24855546

Cyclohexylmagnesium chloride Properties

Names and Identifiers

    • Magnesium,chlorocyclohexyl-
    • Cyclohexylmagnesium chloride
    • Cyclohexylmagnesium chloride, 2.0 M solution in Diethyl ether, in resealable bottle
    • CYCLOHEXYLMAGNESIUM CHLORIDE, 2.0M SOLUTION IN DIETHYL ETHER
    • magnesium,cyclohexane,chloride
    • Cyclohexylmagnesium Chloride 2.0 M In Diethyl Ether
    • 1.3 M solution in THF
    • CYCLOHEXYLMAGNESIUM CHLORIDE 1.3M THF
    • Cyclohexylmagnesium chloride, 1.3 M solution in THF
    • CyclohexylMagnesiuM chloride, 1M in MeTHF
    • toluene, AcroSeal
    • toluene]
    • Magnesium, chlorocyclohexyl-
    • cyclohexyl magnesium chloride
    • Chlorocyclohexylmagnesium
    • cyclohexylmagnesiumchloride
    • Cyclohexylmagnesium chloride solution, 2.0 M in diethyl ether
    • Cyclohexylmagnesium chloride, 1.3M solution in THF/toluene, AcroSeal(R)
    • Cyclohexylmagnesium cloride
    • OAG686RDSU
    • cyclohexyl-magnesium chloride
    • WMJMABVHDMRMJA-UHFFFAOYSA-M
    • CHLORO
    • CHLORO(CYCLOHEXYL)MAG
    • Chlorocyclohexylmagnesium (ACI)
    • AKOS000121179
    • UNII-OAG686RDSU
    • MFCD00003816
    • Cyclohexylmagnesium chloride, 1M in THF
    • DTXSID2061309
    • HSDB 5772
    • 931-51-1
    • SCHEMBL351952
    • NS00079705
    • CHLORO(CYCLOHEXYL)MAGNESIUM
    • magnesium;cyclohexane;chloride
    • EC 213-237-1
    • EINECS 213-237-1
    • Cyclohexylmagnesium chloride 0.5 M in Tetrahydrofuran
    • Cyclohexylmagnesium chloride 1.0 M in Tetrahydrofuran
    • F0001-2245
    • +Expand
    • MFCD00003816
    • WMJMABVHDMRMJA-UHFFFAOYSA-M
    • 1S/C6H11.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q;;+1/p-1
    • Cl[Mg]C1CCCCC1

Computed Properties

  • 142.04000
  • 0
  • 2
  • 0
  • 142.04
  • 8
  • 35.5
  • 0
  • 0
  • 0
  • 0
  • 0
  • 3
  • nothing
  • nothing
  • 0
  • 0

Experimental Properties

  • 2.97780
  • 0.00000
  • It reacts violently with water.
  • 80.7 °C at 760 mmHg
  • No data available
  • No data available
  • Fahrenheit: 12.2 ° f < br / > Celsius: -11 ° C < br / >
  • 1.3 M in THF/toluene (1:1)
  • Dark brown transparent liquid with solvent odor
  • Not determined
  • Air & Moisture Sensitive
  • 0.938 g/mL at 25 °C

Cyclohexylmagnesium chloride Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
abcr
AB256030-50 ml
Cyclohexylmagnesium chloride, 1M in MeTHF; .
931-51-1
50 ml
€225.40 2023-09-11
Cooke Chemical
A2417312-100ML
Cyclohexylmagnesium chloride
931-51-1 1.0Min2-methyltetrahydrofuran
100ml
RMB 89.76 2023-09-07
Fluorochem
214277-100ml
Cyclohexylmagnesium chloride 0.5 M in Tetrahydrofuran
931-51-1
100ml
£216.00 2022-02-28
Life Chemicals
F0001-2245-0.25g
Cyclohexylmagnesium chloride
931-51-1 95%+
0.25g
$38.0 2023-09-07
TRC
C285251-1mL
cyclohexylmagnesium chloride solution
931-51-1
1mL
50.00
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H51165-100ml
Cyclohexylmagnesium chloride, 1M in MeTHF
931-51-1
100ml
¥849.00 2023-04-13
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0194570035- 100ml
Cyclohexylmagnesium chloride
931-51-1
100ml
¥ 237.3
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C121232-100ml
Cyclohexylmagnesium chloride
931-51-1 2.0 M in diethyl ether
100ml
¥153.90 2023-09-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C821432-100ml
Cyclohexylmagnesium chloride
931-51-1 1.3 M solution in THF/toluene (62/38), MkSeal
100ml
¥198.00 2022-09-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-WJ129-100mL
Cyclohexylmagnesium chloride
931-51-1 1.3mol/l inTHF/toluene(62/38),9dingseal
100mL
¥336.0 2022-07-28

Cyclohexylmagnesium chloride Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ,  Toluene ;  3 h, rt
Reference
New synthetic process of tricyclohexylstannyl-O,O-diethyl dithiophosphate
Cai, Keping; Xie, Cunming; Yao, Juhong, Henan Huagong, 2003, (3), 22-23

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Tetramethoxysilane ,  Magnesium ,  Iodine Solvents: Toluene ,  Tetrahydrofuran ;  rt → 70 °C; 4 h, 90 °C
Reference
Studies on the influence of different substituted groups of the external donors on propylene polymerization
Chang, He-fei; Ren, Shi-tong; Zheng, Tao; Dang, Xiao-fei; Yang, Yuan; et al, Gaofenzi Xuebao, 2013, (2), 199-207

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  5 min
1.2 2 h, 70 °C
Reference
Enantioselective Radical Hydroacylation of α,β-Unsaturated Carbonyl Compounds with Aldehydes by Triplet Excited Anthraquinone
Luo, Yao; Wei, Qi; Yang, Liangkun; Zhou, Yuqiao; Cao, Weidi ; et al, ACS Catalysis, 2022, 12(20), 12984-12992

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine ;  > 1 min, heated
1.2 Solvents: Diethyl ether ;  heated; 30 min, rt
Reference
Visible-Light-Promoted Nickel-Catalyzed Cross-Coupling of Alkyltitanium Alkoxides with Aryl and Alkenyl Halides
Leushukou, Andrei A.; Krech, Anastasiya V.; Hurski, Alaksiej L., Organic Letters, 2022, 24(34), 6277-6281

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt; 30 min, rt
Reference
Visible-light-promoted nickel-catalyzed cross-coupling of alkyltitanium alkoxides with aryl and alkenyl halides
Leushukou, Andrei A.; Krech, Anastasiya V.; Hurski, Alaksiej L., ChemRxiv, 2022, 1, 1-6

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Iodoethane ,  Magnesium Solvents: 2-Methyltetrahydrofuran ;  35 min; reflux; 70 min, reflux
Reference
Synthesis method of trihexyphenidyl hydrochloride
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 2 h, 65 °C
Reference
Preparation of carbohydrate monophosphine as ligand for catalyzing coupling reaction
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Magnesium
Reference
Ni-Catalyzed Dimerization and Hydroperfluoroarylation of 1,3-Dienes
Iwasaki, Takanori ; Min, Xin; Fukuoka, Asuka; Zhu, Longzhi ; Qiu, Renhua ; et al, Journal of Organic Chemistry, 2018, 83(16), 9267-9277

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Reference
Asymmetric Iron-Catalyzed C-H Alkylation Enabled by Remote Ligand meta-Substitution
Loup, Joachim; Zell, Daniel; Oliveira, Joao C. A.; Keil, Helena; Stalke, Dietmar; et al, Angewandte Chemie, 2017, 56(45), 14197-14201

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  30 min, reflux; 1 h, reflux
Reference
Enantioselective Cu-Catalyzed Arylation of Secondary Phosphine Oxides with Diaryliodonium Salts toward the Synthesis of P-Chiral Phosphines
Beaud, Rodolphe; Phipps, Robert J.; Gaunt, Matthew J., Journal of the American Chemical Society, 2016, 138(40), 13183-13186

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Magnesium
Reference
Optical resolution of C2-symmetric racemic 1,4-diols with o-xylylene structure by chiral resolving agent (S)-ALBO-V
Asami, Masatoshi; Zhong, Lvling; Sekiguchi, Naoki; Yamada, Kumiko; Hiwatashi, Yuya; et al, Bulletin of the Chemical Society of Japan, 2015, 88(7), 966-968

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ,  Tetrahydrofuran
Reference
Iron-Catalyzed Directed C2-Alkylation and Alkenylation of Indole with Vinylarenes and Alkynes
Wong, Mun Yee; Yamakawa, Takeshi; Yoshikai, Naohiko, Organic Letters, 2015, 17(3), 442-445

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Diethyl ether ;  2 h, reflux; 12 h, reflux
Reference
Method for preparing di-organo-dialkoxysilanes
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  reflux; 2 h, reflux
Reference
Direct Conversion of Phosphonates to Phosphine Oxides: An Improved Synthetic Route to Phosphines Including the First Synthesis of Methyl JohnPhos
Kendall, Alexander J.; Salazar, Chase A.; Martino, Patrick F.; Tyler, David R., Organometallics, 2014, 33(21), 6171-6178

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether
Reference
Synthesis method and application of 2-alkoxy-6-aminophenyl dialkyl phosphine derivatives
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Ethanol ;  3 h, reflux
Reference
Preparation of 1-cyclohexyl-1-phenyl-3-piperidine-propanol hydrochloride
, China, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether
Reference
Zheda-Phos for General α-Monoarylation of Acetone with Aryl Chlorides
Li, Pengbin; Lu, Bo; Fu, Chunling; Ma, Shengming, Advanced Synthesis & Catalysis, 2013, 355(7), 1255-1259

Cyclohexylmagnesium chloride Raw materials

Cyclohexylmagnesium chloride Preparation Products

Cyclohexylmagnesium chloride Suppliers

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